molecular formula C6H14N2O B3034959 2-Amino-2-ethylbutanamide CAS No. 258517-97-4

2-Amino-2-ethylbutanamide

Cat. No. B3034959
CAS RN: 258517-97-4
M. Wt: 130.19 g/mol
InChI Key: CNLZYKYVAJKIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-ethylbutanamide is a compound that is significant in the field of synthetic reagents and pharmaceutical intermediates. It is related to various other compounds that have been synthesized and studied for their potential applications in medicine and materials science. For instance, the synthesis of γ-aminobutanamide, which is structurally similar to 2-amino-2-ethylbutanamide, has been reported as an important intermediate in pharmaceuticals, and methods for its industrial production have been investigated due to the complexity and low yield of existing routes .

Synthesis Analysis

The synthesis of compounds related to 2-amino-2-ethylbutanamide involves various chemical reactions. For example, the synthesis of 2-aminobuta-1,3-diene derivatives has been achieved through a ruthenium-catalyzed hydrovinylation-type cross-coupling of ynamides and ethylene, which proceeds via ruthenacyclopentene . Additionally, the synthesis of γ-aminobutanamide from γ-aminobutyric acid through acylation and ammonia solution has been explored, with a focus on optimizing reaction conditions for better yields, indicating a potential pathway for synthesizing 2-amino-2-ethylbutanamide .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-2-ethylbutanamide has been determined using various spectroscopic and theoretical methods. For instance, the crystal and molecular structure of a related compound, 2-((2-aminopyridin-3-yl)methylene)-N-ethylhydrazinecarbothioamide, was determined by X-ray diffractometry, showing that it belongs to the triclinic crystal system . Quantum chemical computations using density functional theory (DFT) have been employed to determine optimized structure parameters and other characteristics, which could be applied to the study of 2-amino-2-ethylbutanamide .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, with 2-aminobuta-1,3-diene derivatives reacting with various dienophiles or singlet oxygen to give cyclic enamide derivatives . This indicates that 2-amino-2-ethylbutanamide may also undergo similar reactions, which could be useful in synthesizing more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-amino-2-ethylbutanamide have been characterized using spectroscopic techniques such as NMR, FT-IR, FT-Raman, and UV-Vis, as well as by evaluating their biological activities . For example, the anticancer activity of a related compound was assessed against various human carcinoma cell lines . Additionally, the potential of 2-substituted 4-hydroxybutanamide derivatives as inhibitors of γ-aminobutyric acid transporters has been evaluated, which could provide insights into the biological properties of 2-amino-2-ethylbutanamide .

Safety and Hazards

The safety information for 2-Amino-2-ethylbutanamide indicates that it is corrosive . The hazard statements include H314, which refers to causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-amino-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-6(8,4-2)5(7)9/h3-4,8H2,1-2H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLZYKYVAJKIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-ethylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-ethylbutanamide
Reactant of Route 2
Reactant of Route 2
2-Amino-2-ethylbutanamide
Reactant of Route 3
2-Amino-2-ethylbutanamide
Reactant of Route 4
2-Amino-2-ethylbutanamide
Reactant of Route 5
Reactant of Route 5
2-Amino-2-ethylbutanamide
Reactant of Route 6
Reactant of Route 6
2-Amino-2-ethylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.